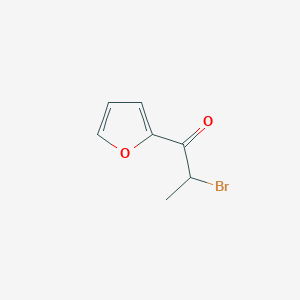

2-溴-1-(呋喃-2-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Bromo-1-(furan-2-yl)propan-1-one” is a chemical compound with the CAS Number: 4208-46-2. It has a molecular weight of 203.04 .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-1-(furan-2-yl)propan-1-one” has been reported in the literature. For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis

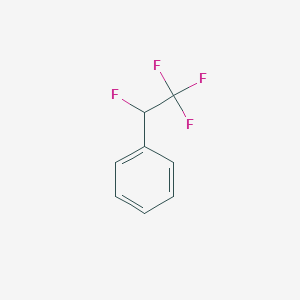

The molecular structure of “2-Bromo-1-(furan-2-yl)propan-1-one” can be represented by the InChI code: 1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 .科学研究应用

Synthesis of Antibacterial Agents

The furan nucleus is a critical component in the development of new antibacterial drugs. 2-Bromo-1-(furan-2-yl)propan-1-one serves as a precursor in synthesizing novel furan derivatives with potent antibacterial activity against both gram-positive and gram-negative bacteria . These derivatives are particularly effective due to their ability to inhibit bacterial growth, addressing the global issue of microbial resistance.

Development of Anticancer Drugs

Furan derivatives, including those synthesized from 2-Bromo-1-(furan-2-yl)propan-1-one, have shown promise in anticancer research. They are used to create compounds that exhibit cytotoxic activities against various cancer cell lines, contributing to the search for more effective cancer treatments .

Creation of Anti-Inflammatory Medications

The anti-inflammatory properties of furan compounds make them suitable for developing new medications to treat inflammation-related conditions. 2-Bromo-1-(furan-2-yl)propan-1-one can be utilized to synthesize compounds with significant anti-inflammatory effects .

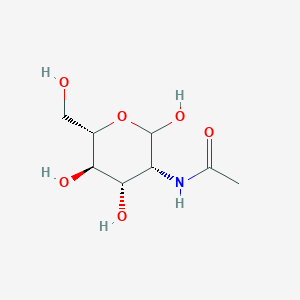

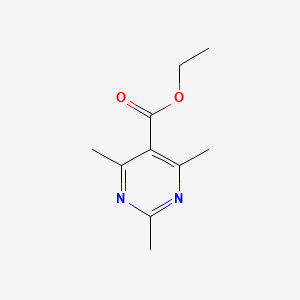

Production of Sugar Analogues

In the field of biochemistry, sugar analogues are crucial for studying carbohydrate metabolism and developing therapeutic agents. 2-Bromo-1-(furan-2-yl)propan-1-one is used in the synthesis of pyranone, which is a key intermediate in producing various sugar analogues .

Synthesis of Antifungal and Antiviral Agents

The structural versatility of furan derivatives allows for the creation of compounds with antifungal and antiviral properties. 2-Bromo-1-(furan-2-yl)propan-1-one is instrumental in generating these agents, which are essential in combating fungal and viral infections .

Research on Neuroprotective Drugs

Furan derivatives have been identified as potential neuroprotective agents. Compounds synthesized from 2-Bromo-1-(furan-2-yl)propan-1-one may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage .

Exploration of Diuretic Compounds

The pharmaceutical industry continually seeks new diuretic agents to treat conditions like hypertension and edema. Furan derivatives from 2-Bromo-1-(furan-2-yl)propan-1-one have been explored for their diuretic effects, which help eliminate excess fluids from the body .

Advancements in Antidepressant Medications

Mental health research has benefited from the discovery of furan-based compounds with antidepressant qualities. These compounds, derived from 2-Bromo-1-(furan-2-yl)propan-1-one, contribute to developing new treatments for depression and anxiety disorders .

作用机制

Target of Action

It’s known that its derivative, (s)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The resulting rearrangement of the electrons expels the bromine as a bromide ion .

Biochemical Pathways

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is involved in the synthesis of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, was synthesized using the lactobacillus paracasei bd101 biocatalyst, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that the compound may have good bioavailability.

Result of Action

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is used in the production of various pharmaceuticals, indicating that it may have significant biological effects .

Action Environment

The synthesis of its derivative, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from a grain-based fermented beverage, suggesting that the compound may be stable in various environments .

属性

IUPAC Name |

2-bromo-1-(furan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536651 |

Source

|

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4208-46-2 |

Source

|

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)